2-(Dimethylamino)cyclohexanone is an organic compound that belongs to the class of ketones. It features a cyclohexane ring substituted with a dimethylamino group and a carbonyl group. This compound is significant in various chemical applications, particularly in organic synthesis and pharmaceutical development.
The compound can be synthesized through various chemical reactions involving cyclohexanone and dimethylamine, among other reagents. It is not commonly found in nature but can be produced in laboratory settings.
2-(Dimethylamino)cyclohexanone is classified as a ketone due to the presence of the carbonyl group (C=O) bonded to two carbon atoms. Additionally, it is categorized under amines due to the dimethylamino group (-N(CH₃)₂), making it a member of both functional classes.
The synthesis of 2-(Dimethylamino)cyclohexanone typically involves the following methods:
The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product. Typical solvents include ethanol or methanol, and reactions are often conducted under reflux conditions to ensure complete conversion.
2-(Dimethylamino)cyclohexanone participates in several chemical reactions:
The reactivity of 2-(Dimethylamino)cyclohexanone is influenced by its electron-donating dimethylamino group, which enhances nucleophilicity at the carbonyl carbon.
The mechanism of action for reactions involving 2-(Dimethylamino)cyclohexanone typically follows these steps:
Kinetic studies may reveal that the reaction rates depend on factors such as solvent polarity and temperature, affecting both nucleophilicity and electrophilicity during reactions.
2-(Dimethylamino)cyclohexanone has various applications in scientific research and industry:
The compound systematically named 2-(dimethylamino)cyclohexan-1-one (IUPAC) is characterized by the molecular formula C₈H₁₅NO and a molecular mass of 141.21 g/mol. Its structure features a six-membered alicyclic ring with a ketone at the 1-position and a dimethylamino group (-N(CH₃)₂) at the adjacent 2-position, creating an α-aminoketone motif. This arrangement facilitates keto-enol tautomerism and influences both stereochemical dynamics and reactivity profiles. The cyclohexanone ring typically adopts a chair conformation with the bulky dimethylamino group preferentially occupying an equatorial position to minimize steric strain [3] [9].
Table 1: Nomenclature and Identifiers for 2-(Dimethylamino)cyclohexanone
Identifier Type | Designation | Source/Reference |
---|---|---|
Systematic IUPAC Name | 2-(Dimethylamino)cyclohexan-1-one | |
Alternative Chemical Names | 2-(N,N-Dimethylamino)cyclohexanone; N,N-Dimethyl-2-aminocyclohexanone | [3] [9] |
CAS Registry Number | 6970-60-1 | [3] [9] |
Common Pharmaceutical Designation | DAMC (in Tramadol synthesis context) | [2] |
Molecular Formula | C₈H₁₅NO | [3] |
Canonical SMILES | CN(C)C1CCCCC1=O | |
InChI Key | JOZKRRZOWRUDEK-UHFFFAOYSA-N | [3] |
Notable physical properties include a calculated boiling point of 209°C (482.25 K) and vaporization enthalpy of 40.12 kJ/mol, reflecting moderate intermolecular forces. Computational estimates suggest a Joback-calculated fusion enthalpy of 10.84 kJ/mol and critical temperature of 426°C (699.42 K). The compound exhibits limited water solubility (log₁₀WS = -1.03) but demonstrates moderate lipophilicity (logPₒcₜ/𝓌ₐₜ = 1.060), influencing its purification strategies and analytical detection methodologies [9].
The compound emerged as a significant synthetic target following the broader development of the Mannich reaction in the early 20th century. This three-component condensation between cyclohexanone, formaldehyde, and dimethylamine rapidly became the industrial method of choice due to its atom economy and operational simplicity under acidic catalysis. Early synthetic approaches utilized ethanol solvent with hydrochloric acid catalysis under reflux conditions, achieving moderate yields (typically 50-70%) but often producing regioisomeric impurities due to the competing formation of 2,6-bis(dimethylamino) derivatives and enolization side products .
Industrial optimization occurred in parallel with the development of Tramadol synthesis in the 1960s-1970s, where DAMC served as the crucial intermediate for Grignard addition. Key milestones included solvent optimization (transition from ethanol to isopropanol), stoichiometric balancing to minimize polyalkylation, and implementation of crystallization-based purification protocols. The compound's significance expanded with its recognition as "Impurity E" in pharmacopeial standards for Tramadol hydrochloride, driving analytical method development for trace quantification [2] [8].
Table 2: Historical Milestones in Development and Application
Time Period | Development Milestone | Synthetic Significance |
---|---|---|
Early 1900s | Establishment of Mannich Reaction | Provided foundational methodology for α-aminomethylation of carbonyls including cyclohexanone derivatives |
1960s | Industrial-scale Synthesis | Optimization of catalytic conditions (acid type, concentration) for regioselective monoalkylation |
1970s-1980s | Integration into Tramadol Synthesis | Implementation as key electrophile in Grignard addition route to analgesics |
1990s | Pharmacopeial Recognition | Identification as "Impurity E" in Tramadol monographs (European Pharmacopoeia) |
2000s | Analytical Method Advancements | Development of sensitive HPLC-UV methods via derivatization to overcome chromophore deficiency |
The transition from laboratory curiosity to industrial intermediate accelerated with patent protections covering purification methodologies, notably US5877351A which detailed crystallization techniques using acetone/water mixtures to isolate high-purity material essential for pharmaceutical synthesis. This period also witnessed the development of alternative synthetic routes, including catalytic amination of 2-bromocyclohexanone and reductive amination of 2-oxocyclohexanecarbaldehyde, though the Mannich route remained dominant due to cost efficiency [8].
2-(Dimethylamino)cyclohexanone occupies an indispensable role as the penultimate precursor in one of the principal synthetic routes to the analgesic Tramadol. In this context, it undergoes nucleophilic addition with the Grignard reagent derived from 3-bromoanisole (3-methoxybromobenzene), where the organomagnesium species attacks the carbonyl carbon to form a tertiary alcohol while preserving the dimethylamino functionality. This single-step transformation efficiently constructs the core structure of Tramadol, demonstrating the compound's role as a molecular scaffold of exceptional synthetic value [2] [8].
Beyond Tramadol synthesis, the molecule serves as a versatile building block for nitrogen-containing heterocycles. The presence of both nucleophilic (tertiary amine) and electrophilic (ketone) centers enables intramolecular cyclization reactions, particularly valuable for synthesizing tropane alkaloid analogs and bridged bicyclic compounds. Its reactivity toward hydrazine derivatives facilitates the preparation of pyrazoline and pyrazole heterocycles—structures prevalent in bioactive molecules with diverse pharmacological profiles .
The compound's significance extends to analytical chemistry challenges in pharmaceutical quality control. As "Impurity E" in Tramadol formulations, its detection and quantification are mandated by pharmacopeial standards. However, the absence of a strong chromophore necessitates specialized analytical approaches. Research has established derivatization protocols using carbonyl-specific reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a hydrazone adduct with intense UV absorbance detectable at 360 nm. This approach enables precise HPLC quantification at ppm levels, ensuring compliance with regulatory requirements for impurity profiling in active pharmaceutical ingredients [2] [10].
The hydrochloride salt form (CAS 42036-65-7) enhances handling properties and stability during pharmaceutical manufacturing. This ionic derivative exhibits improved crystallinity and water solubility compared to the free base, facilitating its isolation and purification. Commercial availability of this salt form specifically lists its designation as "Tramadol Related Compound B," underscoring its established role in quality assurance programs for analgesic production [7] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0